molecular formula C22H19Cl2N3O2 B11567334 (3E)-N-(3,4-dichlorophenyl)-3-[2-(naphthalen-1-ylacetyl)hydrazinylidene]butanamide

(3E)-N-(3,4-dichlorophenyl)-3-[2-(naphthalen-1-ylacetyl)hydrazinylidene]butanamide

Katalognummer: B11567334
Molekulargewicht: 428.3 g/mol
InChI-Schlüssel: HRCXTMPNJOJETJ-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-N-(3,4-DICHLOROPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features It contains a dichlorophenyl group, a naphthyl group, and an acetamido-imino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the naphthyl acetamide intermediate, followed by its reaction with a dichlorophenyl derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-N-(3,4-DICHLOROPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(3E)-N-(3,4-DICHLOROPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3E)-N-(3,4-DICHLOROPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C22H19Cl2N3O2

Molekulargewicht

428.3 g/mol

IUPAC-Name

(3E)-N-(3,4-dichlorophenyl)-3-[(2-naphthalen-1-ylacetyl)hydrazinylidene]butanamide

InChI

InChI=1S/C22H19Cl2N3O2/c1-14(11-21(28)25-17-9-10-19(23)20(24)13-17)26-27-22(29)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12H2,1H3,(H,25,28)(H,27,29)/b26-14+

InChI-Schlüssel

HRCXTMPNJOJETJ-VULFUBBASA-N

Isomerische SMILES

C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.